molecular formula C9H10BrFN2 B7977149 5-Bromo-N1-cyclopropyl-4-fluorobenzene-1,2-diamine

5-Bromo-N1-cyclopropyl-4-fluorobenzene-1,2-diamine

Cat. No.: B7977149
M. Wt: 245.09 g/mol
InChI Key: MGWDVVKTIIFHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N1-cyclopropyl-4-fluorobenzene-1,2-diamine is a chemical compound with the molecular formula C9H10BrFN2 It is a derivative of benzene, substituted with bromine, fluorine, and a cyclopropyl group

Preparation Methods

The synthesis of 5-Bromo-N1-cyclopropyl-4-fluorobenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of benzene derivatives, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

5-Bromo-N1-cyclopropyl-4-fluorobenzene-1,2-diamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-N1-cyclopropyl-4-fluorobenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N1-cyclopropyl-4-fluorobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-N1-cyclopropyl-4-fluorobenzene-1,2-diamine include other benzene derivatives with different substituents, such as:

  • 4-Bromo-5-fluorobenzene-1,2-diamine
  • 5-Bromo-2-fluoroaniline
  • 4-Fluoro-5-bromoaniline

Compared to these compounds, this compound is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4-bromo-2-N-cyclopropyl-5-fluorobenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2/c10-6-3-9(13-5-1-2-5)8(12)4-7(6)11/h3-5,13H,1-2,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWDVVKTIIFHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=C(C=C2N)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.